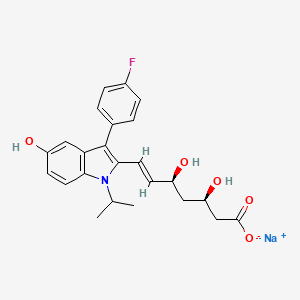

5-Hydroxy Fluvastatin Sodium Salt

描述

5-Hydroxy Fluvastatin Sodium Salt is a derivative of Fluvastatin, a synthetic lipid-lowering agent belonging to the class of statins. Statins are known for their ability to inhibit the enzyme hydroxymethylglutaryl-coenzyme A reductase, which plays a crucial role in cholesterol biosynthesis. Fluvastatin is used to reduce plasma cholesterol levels and prevent cardiovascular diseases, including myocardial infarction and stroke .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy Fluvastatin Sodium Salt involves multiple steps, starting from aniline and [2H6] 2-bromopropane. The process includes the formation of intermediate compounds through aldol addition, followed by treatment with lithium hexamethyldisilazane to form alkoxide dianion intermediates . The final product is obtained by converting the intermediate into its sodium salt form using 1N sodium hydroxide solution .

Industrial Production Methods

Industrial production of Fluvastatin Sodium involves a convergent synthesis approach. The process includes the preparation of organic amine salts, which are then converted into the sodium salt form through treatment with sodium hydroxide solution . This method ensures high yield and purity of the final product.

化学反应分析

Types of Reactions

5-Hydroxy Fluvastatin Sodium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, acids, and bases are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of Fluvastatin, such as ketones, alcohols, and substituted compounds.

科学研究应用

Cardiovascular Applications

2.1 Cholesterol Management

Fluvastatin, and by extension its metabolite 5-Hydroxy Fluvastatin Sodium Salt, is widely used for managing hyperlipidemia. Clinical studies have demonstrated that fluvastatin effectively reduces LDL cholesterol levels, which is critical in preventing cardiovascular diseases .

2.2 Case Study: Cardiovascular Disease Prevention

A study published in the Journal of the American College of Cardiology highlighted the efficacy of fluvastatin in reducing cardiovascular events among patients with chronic coronary disease. The findings indicated a significant reduction in major adverse cardiovascular events (MACE) among those treated with fluvastatin compared to a placebo group .

Cancer Research Applications

3.1 Inhibition of Tumor Growth

Recent research indicates that this compound may have anticancer properties. A study published in Cancer Prevention Research demonstrated that fluvastatin inhibited the growth of non-small cell lung cancer cells by targeting HMGCR, leading to reduced cell proliferation and increased apoptosis .

3.2 Case Study: Lung Cancer Prevention

In vitro experiments showed that treatment with fluvastatin resulted in a dose-dependent decrease in cell viability of lung cancer cells. The study utilized MTS assays to measure cytotoxicity, revealing significant growth inhibition at concentrations as low as 10 µmol/L .

Antioxidant Properties

This compound has been shown to inhibit the formation of reactive oxygen species (ROS), which are implicated in various pathological conditions, including cardiovascular diseases and cancer. This antioxidant effect may contribute to its therapeutic benefits beyond cholesterol management .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound indicates that it is rapidly absorbed and metabolized in the liver, where it undergoes further biotransformation into active metabolites. Understanding its pharmacokinetics is essential for optimizing dosing regimens in clinical practice .

Comparative Data on Efficacy

作用机制

5-Hydroxy Fluvastatin Sodium Salt exerts its effects by selectively and competitively inhibiting the hepatic enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme is responsible for converting hydroxymethylglutaryl-coenzyme A to mevalonate, the rate-limiting step in cholesterol biosynthesis . By inhibiting this enzyme, the compound reduces the synthesis of cholesterol, leading to lower plasma cholesterol levels.

相似化合物的比较

Similar Compounds

Atorvastatin: Another statin used to lower cholesterol levels.

Simvastatin: A statin similar to Fluvastatin, used for the same therapeutic purposes.

Rosuvastatin: Known for its high potency in reducing cholesterol levels.

Uniqueness of 5-Hydroxy Fluvastatin Sodium Salt

This compound is unique due to its specific hydroxylation, which may enhance its pharmacokinetic properties and therapeutic efficacy compared to other statins. Its synthetic origin and structural distinctiveness from fungal derivatives also contribute to its uniqueness .

生物活性

5-Hydroxy Fluvastatin Sodium Salt is a significant metabolite of fluvastatin, a well-known HMG-CoA reductase inhibitor used primarily for lowering cholesterol levels and preventing cardiovascular diseases. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and clinical implications based on diverse research findings.

This compound is derived from the biotransformation of fluvastatin in the human body. It retains some pharmacological activity, primarily through competitive inhibition of HMG-CoA reductase, which is crucial in cholesterol biosynthesis. The inhibition leads to decreased hepatic cholesterol levels, stimulating the synthesis of LDL receptors and enhancing the uptake of LDL cholesterol from the bloodstream .

Key Properties:

- Chemical Formula: C24H25FNNaO4

- Molecular Weight: 429.45 g/mol

- Mechanism: Inhibition of HMG-CoA reductase

Antihyperlipidemic Effects

5-Hydroxy Fluvastatin exhibits significant antihyperlipidemic effects. As an active metabolite of fluvastatin, it contributes to lowering total cholesterol and LDL cholesterol levels in patients with hypercholesterolemia. Studies have shown that fluvastatin can effectively reduce lipid levels by approximately 20-30% in patients with primary hypercholesterolemia .

Antioxidant Activity

In addition to its lipid-lowering effects, 5-Hydroxy Fluvastatin has demonstrated antioxidant properties. Research indicates that it can reduce oxidative stress markers in vivo, contributing to cardiovascular protection beyond lipid management . This antioxidant activity is particularly relevant in preventing endothelial dysfunction and atherosclerosis.

Antitumor Activity

Recent studies have highlighted the potential antineoplastic activity of fluvastatin and its metabolites, including 5-Hydroxy Fluvastatin. In vitro and in vivo experiments have shown that fluvastatin inhibits the growth of non-small cell lung cancer (NSCLC) cells by inducing apoptosis and interfering with critical signaling pathways such as Braf/MEK/ERK1/2 and Akt . This suggests a promising role for 5-Hydroxy Fluvastatin in cancer prevention and therapy.

Clinical Trials

- Lipid-Lowering Efficacy : A clinical trial involving patients with hyperlipidemia demonstrated that treatment with fluvastatin resulted in a significant reduction in LDL cholesterol levels compared to placebo .

- Cancer Prevention : A study focusing on lung cancer models indicated that fluvastatin treatment significantly reduced tumor growth in mice exposed to carcinogens, supporting its potential role as a chemopreventive agent .

- Myotoxicity Assessment : While generally well tolerated, some studies have reported myotoxicity associated with statin use. However, specific investigations into 5-Hydroxy Fluvastatin's effects on muscle tissue revealed no significant adverse effects at therapeutic doses .

Pharmacokinetics and Metabolism

5-Hydroxy Fluvastatin is primarily metabolized in the liver through hydroxylation and N-dealkylation processes. Its pharmacokinetic profile includes:

- Bioavailability : Approximately 24% after oral administration.

- Half-life : Short half-life necessitating multiple daily doses for sustained effect.

- Excretion : Primarily excreted via bile into feces; minimal renal excretion observed .

Comparative Table of Biological Activities

属性

IUPAC Name |

sodium;(E,3R,5S)-7-[3-(4-fluorophenyl)-5-hydroxy-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26FNO5.Na/c1-14(2)26-21-9-7-18(28)12-20(21)24(15-3-5-16(25)6-4-15)22(26)10-8-17(27)11-19(29)13-23(30)31;/h3-10,12,14,17,19,27-29H,11,13H2,1-2H3,(H,30,31);/q;+1/p-1/b10-8+;/t17-,19-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHBOCPYDHYTEO-XVCCDYDGSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C=C(C=C2)O)C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C2=C(C=C(C=C2)O)C(=C1/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FNNaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50857728 | |

| Record name | Sodium (3R,5S,6E)-7-[3-(4-fluorophenyl)-5-hydroxy-1-(propan-2-yl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150767-71-8 | |

| Record name | Sodium (3R,5S,6E)-7-[3-(4-fluorophenyl)-5-hydroxy-1-(propan-2-yl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。